molecular formula C7H8O2<br>C7H8O2<br>OH(C6H4)OCH3 B1676288 4-Methoxyphenol CAS No. 150-76-5

4-Methoxyphenol

Cat. No.: B1676288
CAS No.: 150-76-5
M. Wt: 124.14 g/mol
InChI Key: NWVVVBRKAWDGAB-UHFFFAOYSA-N
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Description

Mequinol, also known as 4-methoxyphenol, is an organic compound with the chemical formula CH₃OC₆H₄OH. It is a phenol derivative with a methoxy group in the para position. This colorless solid is widely used in dermatology and organic chemistry . In dermatology, it is commonly used as an active ingredient in topical drugs for skin depigmentation .

Mechanism of Action

Target of Action

4-Methoxyphenol, also known as Mequinol or p-cresol , primarily targets acrylic monomers in the field of chemistry . It acts as an inhibitor in radical polymerization monomers, such as acrylic monomers . This ensures the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

The mode of action of this compound involves a three-step process :

Instead, the primary radicals react with O2 to form peroxide radicals (RO2•), which are trapped up by the reaction with this compound .

Biochemical Pathways

This compound has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This suggests that it may affect the biochemical pathways related to inflammation and free radical scavenging.

Pharmacokinetics

It is known that the primary routes of exposure to this compound are through inhalation, ingestion, or dermal contact .

Result of Action

This compound has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It has been suggested that this compound could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease . It has also been suggested that this compound could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the workplace, exposure to this compound can occur through inhalation, skin absorption, ingestion, skin contact, and eye contact . The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m^3 over an 8-hour workday .

Safety and Hazards

4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m3 over an 8-hour workday .

Future Directions

4-Methoxyphenol is a common active ingredient in topical drugs used for skin depigmentation . It is also used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and UV inhibitors . Future research may focus on its potential uses in other areas of dermatology and organic chemistry .

Biochemical Analysis

Biochemical Properties

4-Methoxyphenol plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, this compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. For example, it has been suggested that this compound may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can decrease the activity of genes involved in lipid metabolism and increase energy expenditure in animal models . This compound also exhibits cytotoxic effects at high concentrations, causing skin and eye irritation, respiratory irritation, and damage to the lungs .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, this compound inhibits the activity of COX-2 and 5-LOX, which are enzymes involved in the inflammatory response . Additionally, it has been shown to scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to high concentrations of this compound can result in chronic toxicity, including liver and kidney damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, this compound can cause toxic effects, including liver necrosis, kidney lesions, and testicular atrophy . It is important to determine the appropriate dosage to avoid adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as COX-2 and 5-LOX, inhibiting their activity and reducing inflammation . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy expenditure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within the body can influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mequinol can be synthesized through the methylation of hydroquinone. One common method involves the reaction of hydroquinone with dimethyl sulfate or methyl halide in the presence of sodium hydroxide . Another method involves the free radical reaction of p-benzoquinone with methanol .

Industrial Production Methods: In industrial settings, mequinol is often produced using a process that involves the selective monoetherification of hydroquinone. This process can be catalyzed by SO₃H-functionalized ionic liquids, which offer a cleaner and more environmentally friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Mequinol undergoes various chemical reactions, including:

    Oxidation: Mequinol can be oxidized to form quinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinones are the major products formed from the oxidation of mequinol.

    Substitution: Halogenated derivatives of mequinol are formed during substitution reactions.

Properties

IUPAC Name

4-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVVBRKAWDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2, Array
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
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Record name 4-METHOXYPHENOL
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Related CAS

1122-93-6 (potassium salt)
Record name Mequinol [USAN:INN:DCF]
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DSSTOX Substance ID

DTXSID4020828
Record name 4-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol.
Record name HYDROQUINONE MONOMETHYL ETHER
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Record name Phenol, 4-methoxy-
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F
Record name HYDROQUINONE MONOMETHYL ETHER
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Flash Point

269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F
Record name HYDROQUINONE MONOMETHYL ETHER
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Solubility

Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4%
Record name HYDROQUINONE MONOMETHYL ETHER
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Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.3 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg
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Mechanism of Action

Solar lentigines and related hyperpigmented lesions are localized, pigmented, macular lesions of the skin, usually on the areas of the body which have been chronically exposed to sunlight. These lesions are characterized by increased numbers of active melanocytes and increased melanin production. Although the mechanism of action of mequinol is not fully elucidated, when employed as an active ingredient in combination with other agents like tretinoin in skin depigmentation products, a synergy between a number of potential mechanisms is proposed. Firstly, mequinol is in fact considered a melanocytotoxic chemical which when oxidized in melanocytes results in the formation of toxic compounds like quinones. Such cytotoxic agents are subsequently capable of damaging and destroying pigment cells, which results in skin depigmentation of solar lentigines or other related hyperpigmented lesions. Nevertheless, skin cells are naturally capable of protecting themselves against such cytotoxic entities by endogenous intracellular glutathione (GSH). This protection is elicited through the enzymatic action of glutathione S-transferase (GST), which is responsible for the conjugation of agents toxic to glutathione. Conversely, tretinoin has been observed to serve as a potent inhibitor of mammalian GSTs and to be capable of reducing the level of intracellular GSH in various cells. As a result, the combination of mequinol with tretinoin seemingly allows for a synergistic enhancement of a melanocytotoxic effect that involves the inhibition and impairment of GSH and GST cytoprotection. Secondly, even though mequinol is a substrate for the enzyme tyrosinase and therefore acts as a competitive inhibitor of the formation of melanin precursors by way of tyrosinase facilitated reactions, the clinical significance of this action is unknown., We examined changes in the levels of chaperone proteins to evaluate the toxic effects of environmental chemicals in human cells in vitro. Some chaperones are up-regulated by estrogenic chemicals, but the effect is not necessarily dependent on the receptor. Thus we also investigated whether a chemical-induced change in chaperone protein expression is human estrogen receptor (hER)-dependent or not, using cultured human cell lines transfected with hERalpha cDNA or an empty vector. In the hERalpha-expressed cells, the protein levels of the heat shock protein 27 (HSP27), the glucose-regulated protein 78 (GRP78/BiP), and GRP94 increased after exposure to beta-estradiol (E(2)) (from 10(-9)M to 10(-6)M) and bisphenol A (BPA) (from 10(-6)M to 10(-5)M). On the other hand, the increase was not observed in the cells without hERalpha expression. These results suggest that the E(2)- and BPA-induced increase in the protein levels were hERalpha dependent. We next examined the effect of four phenolic chemicals similar in structure to BPA, and found that among them, 4-methoxyphenol (from 10(-6)M to 10(-5)M) increased the levels of the chaperone proteins with hERalpha dependency. Thus the human cultured cells would be suitable for evaluating whether an increase in chaperone proteins occurs upon exposure to environmental chemicals and whether the effect is ER-dependent., Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents., Mequinol, the monomethyl ether of hydroquinone, is a substrate for the enzyme tyrosinase and acts as a competitive inhibitor of the formation of melanin precursors. The precise mechanism of action of mequinol is not known. /Solage/
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Color/Form

Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid

CAS No.

150-76-5
Record name HYDROQUINONE MONOMETHYL ETHER
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Melting Point

126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F
Record name HYDROQUINONE MONOMETHYL ETHER
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Synthesis routes and methods I

Procedure details

12.08 g of 4-arm PEG 15 k (Mn=14861 g/mol, 3.3 meq OH) were dissolved in 150 ml of dry tetrahydrofuran under an Ar atmosphere. The solution was dried by refluxing the solvent over molecular sieves until the water content had fallen below 100 ppm, after which it was allowed to cool down to room temperature. 0.78 g of triethylamine (7.7 mmol) were added and a solution of 0.69 g of acryloylchloride (7.7 mmol) in 20 ml of dry dichloromethane was added drop wise at such a rate that the temperature of the reaction mixture remained below 30° C. The resulting suspension was filtered through ca. 1 cm of Celite 545, yielding a pale yellow, clear solution to which 44 mg of MEHQ were added. The solvent was removed by rotary evaporation, the resulting solid was redissolved in 150 ml of water and NaHCO3 was added until pH 8. The aqueous solution was washed twice with 40 ml of diethyl ether, 10 g of NaCl were added and the product was extracted with four 50 ml portions of dichloromethane. The combined organic layers were dried with Na2SO4 and filtered. To the resulting pale yellow solution 30 mg of MEHQ were added and it was concentrated to ca. 35 ml by rotary evaporation. Precipitation in 0.8 l of cold diethyl ether and subsequent filtration and drying at 60° C. in a vacuum oven yielded 11.5 g (94%) of a white powder. The structure of the product was confirmed by 1H NMR, which showed a degree of functionalization of ca. 97%.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1 liter autoclave were charged 200 g (1.40 mol) of N,N-dimethylaminoethyl acrylate obtained by a conventional rectification under reduced pressure in an nitrogen atmosphere, 44.4 g of acetone and 0.4 g of hydroquinone monomethyl ether (polymerization inhibitor). After its internal temperature had been lowered to 20° C. or below, 22.2 g of distilled water was added thereto. The ratio of the charged materials was as follows: Dimethylaminoethyl acrylate : water : acetone =100 : 11.1 : 22.2. After adding water, the air in the reaction system was replaced with nitrogen gas until the concentration of dissolved oxygen had been lowered to 1.5 ppm, and then the reaction was allowed to start by introducing methyl chloride from a bomb at a pressure of 1.8 kg/cm2. The reaction was allowed to proceed for 22 hours, during which the reaction temperature was so controlled that it would not exceed 40° C. After the reaction, the remaining pressure was released. The mixture contained 0.03% of free amines and 4 ppm of dissolved oxygen. After 45.4 g of water had been added thereto, the acetone contained in the resulting solution was removed off at reduced pressure at a temperature of 20° to 30° C. There was obtained 330 g of aqueous solution of unsaturated quaternary ammonium salt which contained 0.8 ppm of dissolved oxygen. The concentration of the quaternary ammonium salt contained in the product, the concentration of acrylic acid contained therein and its hue (APHA) (according to JIS-K-4104) were 81.8%, 0.07% and 10, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The aliphatic prepolymer was reacted with 66-⅔% HEMA (or HPMA) to 33-⅓% of the prepolymer in the presence of a tin catalyst (UL22) and a stabilizer (MEHQ) for 4 hours at 150° F. to provide a aliphatic methyl methacrylate-urethane oligomer (HP 1516) with the following specifications:
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 40 g of the above propoxylated pentaerythritol, 30.2 g acrylic acid, 0.4 g of copper (I) oxide and 1.2 cm3 conc. H2SO4 in toluene (150 cm3) was heated with stirring in the presence of a Dean and Stark trap. The reaction was allowed to continue until 6.1 cm3 of water had been liberated. The mixture was then cooled and washed with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots), then with 15% w/v aqueous potassium bicarbonate (2×100 cm3 aliquots) and finally a further wash with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots). The resulting solution was then filtered and dried over anhydrous sodium sulphate. The solvent was then removed leaving the polyacrylate product as a colourless oil to which 0.2% w/w of 4-methoxyphenol, a polymerisation inhibitor, was then added.
[Compound]
Name
propoxylated pentaerythritol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenol
Reactant of Route 2
4-Methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenol
Reactant of Route 5
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4-Methoxyphenol
Reactant of Route 6
4-Methoxyphenol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methoxyphenol?

A1: this compound has a molecular formula of C7H8O2 and a molecular weight of 124.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly use techniques like 1H NMR [, ], 13C NMR [], IR spectroscopy [, ], and mass spectrometry [, ] for characterizing this compound. These methods provide valuable information about its structure, purity, and composition.

Q3: How stable is this compound under different conditions?

A: this compound can degrade in the presence of oxygen, especially at elevated temperatures []. Researchers have explored using free-radical inhibitors like butylated hydroxyanisole (BHA) to enhance its stability during storage and processing [].

Q4: How is this compound used in catalytic applications?

A: this compound can act as a nucleophile in reactions like the enantioselective meso-epoxide ring opening []. It has shown promising results in synthesizing various epoxide opening products with good enantiomeric excess.

Q5: Can this compound be used to synthesize other valuable chemicals?

A: Yes, researchers have successfully synthesized 2-bromogentisyl alcohol, a compound with cytotoxicity to breast cancer cell lines, using this compound as a starting material [].

Q6: How is computational chemistry used in research related to this compound?

A: Density functional theory (DFT) calculations with extended basis sets have been employed to estimate the gas-phase enthalpies of formation for this compound and its related compounds []. These calculations help researchers understand the thermodynamic properties and reactivity of these molecules.

Q7: How do structural modifications of this compound affect its antioxidant activity?

A: Studies comparing the radical-scavenging activities of synthetic antioxidants derived from this compound have demonstrated that substituents at the 2- and 4- positions significantly influence their ability to scavenge oxygen- and carbon-centered radicals []. This highlights the importance of structure-activity relationships in designing effective antioxidants.

Q8: What strategies can be employed to improve the stability of this compound in formulations?

A: Researchers have successfully used antioxidants like butylated hydroxyanisole (BHA) to stabilize dimethacrylic anhydride formulations, preventing disproportionation and polymerization during storage []. This highlights the importance of selecting appropriate stabilizers for different applications.

Q9: What analytical techniques are used for detecting and quantifying this compound?

A: Researchers utilize gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying this compound in various matrices, including cosmetics and illicit drug preparations [, , ]. This versatile technique allows for sensitive and specific detection of this compound.

Q10: How is high-performance liquid chromatography (HPLC) employed in this compound research?

A: HPLC coupled with diode-array detection (HPLC-DAD) is a powerful technique for analyzing phenolic compounds, including this compound, in environmental samples like atmospheric emissions []. This method enables the identification and quantification of trace amounts of these compounds.

Q11: Does this compound pose any environmental risks?

A: While this compound can be found in atmospheric emissions from sources like wood burning [], its environmental impact and degradation pathways require further investigation to fully assess its potential risks.

Q12: Are there any alternatives to this compound for specific applications?

A: The choice of alternatives depends on the specific application. For instance, in antioxidant applications, other phenolic compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are commonly used. Comparing their performance, cost, and impact is crucial in selecting the most suitable alternative [].

Q13: What resources are available for researchers studying this compound?

A13: Researchers benefit from access to databases like Semantic Scholar [1-32] to explore existing literature on this compound. Additionally, synthetic protocols and analytical techniques are well-documented in scientific publications, providing a solid foundation for further research.

Q14: What are some examples of cross-disciplinary applications of this compound research?

A: Research on this compound extends beyond traditional chemistry disciplines. For example, its presence in atmospheric emissions makes it relevant to environmental science and air quality monitoring []. Additionally, its use in synthesizing bioactive compounds like 2-bromogentisyl alcohol highlights its potential in medicinal chemistry and drug discovery [].

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